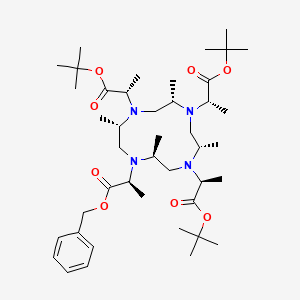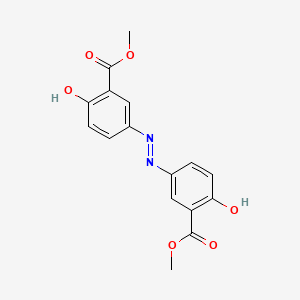
Olsalazine Dimethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olsalazine Dimethyl Ester is a derivative of olsalazine, a compound primarily used in the treatment of ulcerative colitis. Olsalazine itself is a prodrug of mesalazine (5-aminosalicylic acid), which is known for its anti-inflammatory properties. The esterification of olsalazine to form this compound modifies its chemical properties, potentially affecting its pharmacokinetics and pharmacodynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Olsalazine Dimethyl Ester typically involves the esterification of olsalazine. This process can be achieved by reacting olsalazine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield. The use of automated purification systems ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Olsalazine Dimethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to revert to olsalazine.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo bond to amine groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products
Hydrolysis: Olsalazine and methanol.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives of olsalazine.
Aplicaciones Científicas De Investigación
Olsalazine Dimethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory properties and effects on cellular pathways.
Medicine: Explored as a potential prodrug for delivering mesalazine in a controlled manner.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mecanismo De Acción
The mechanism of action of Olsalazine Dimethyl Ester is primarily related to its conversion to mesalazine. Mesalazine exerts its effects by inhibiting cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action helps alleviate inflammation in conditions like ulcerative colitis.
Comparación Con Compuestos Similares
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active form of olsalazine.
Sulfasalazine: Another prodrug of mesalazine, used in the treatment of inflammatory bowel disease.
Balsalazide: A prodrug that releases mesalazine in the colon.
Uniqueness
Olsalazine Dimethyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to other mesalazine prodrugs. This esterification can potentially improve its stability and absorption profile, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H14N2O6 |
|---|---|
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-15(21)11-7-9(3-5-13(11)19)17-18-10-4-6-14(20)12(8-10)16(22)24-2/h3-8,19-20H,1-2H3 |
Clave InChI |
UZCNQYSIBOPVEF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
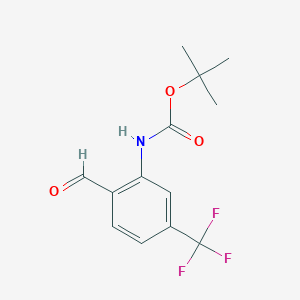

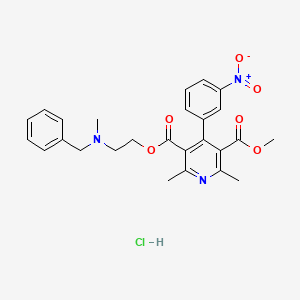
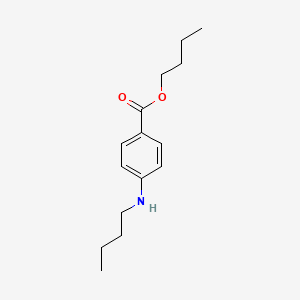
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)


![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)

![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
